4-(difluoromethoxy)-5-fluoro-2-(1H-1,2,4-triazol-1-yl)aniline
Description
Properties
IUPAC Name |
4-(difluoromethoxy)-5-fluoro-2-(1,2,4-triazol-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N4O/c10-5-1-6(13)7(16-4-14-3-15-16)2-8(5)17-9(11)12/h1-4,9H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVVBRNBBUEQTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)OC(F)F)N2C=NC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a 1,2,4-triazole core have been reported to exhibit potent inhibitory activities against various cancer cell lines.
Mode of Action
It’s known that similar 1,2,4-triazole derivatives can inhibit the proliferation of cancer cells by inducing apoptosis.
Biological Activity
The compound 4-(difluoromethoxy)-5-fluoro-2-(1H-1,2,4-triazol-1-yl)aniline is an emerging entity in medicinal chemistry, particularly noted for its potential biological activities. This article delves into its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Profile
- Molecular Formula : C₉H₇F₃N₄O
- Molecular Weight : 244.17 g/mol
- CAS Number : 1411217-07-6
- Structure : The compound features a triazole ring which is known for its diverse biological activities.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Anticancer Activity
Research indicates that compounds containing the 1,2,4-triazole moiety often exhibit significant anticancer properties. A study evaluated various triazole derivatives against breast, colon, and lung cancer cell lines, revealing that certain structural modifications enhanced antiproliferative effects significantly. For instance, the introduction of fluorine atoms has been correlated with increased activity due to improved electronic properties and lipophilicity .
Antimicrobial Properties
Compounds with the triazole scaffold have shown promising antibacterial and antifungal activities. A review highlighted that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics against resistant strains like Staphylococcus aureus . The presence of difluoromethoxy groups in the structure may enhance interaction with microbial targets.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is suggested that the triazole ring may interact with various enzymes and receptors involved in cell proliferation and survival pathways. For example, tankyrase inhibitors based on triazole structures have shown potential in modulating WNT/β-catenin signaling pathways critical in cancer progression .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Key findings include:
- Fluorine Substitution : The presence of fluorine atoms in the aniline moiety enhances binding affinity to target proteins.
- Triazole Ring Variability : Modifications on the triazole ring can lead to variations in potency against different cancer cell lines.
- Hydrophobic Interactions : The introduction of hydrophobic groups increases cellular uptake and interaction with lipid membranes .
Case Study 1: Antiproliferative Activity
In a comparative study involving various triazole derivatives, this compound was tested against several cancer cell lines (e.g., COLO 320DM). Results indicated a dose-dependent inhibition of cell proliferation, correlating with structural modifications that enhance lipophilicity and receptor binding .
Case Study 2: Antimicrobial Efficacy
A series of synthesized triazole compounds were evaluated for their antimicrobial properties against both gram-positive and gram-negative bacteria. The compound demonstrated significant activity with MIC values lower than those of traditional antibiotics like vancomycin and ciprofloxacin .
Scientific Research Applications
Antifungal Activity
One of the primary applications of this compound is its antifungal properties. Research has indicated that derivatives of triazole compounds exhibit significant antifungal activity against various fungal pathogens. The presence of the triazole ring is crucial for this activity, as it interferes with the biosynthesis of ergosterol, a vital component of fungal cell membranes.
Case Study : A study evaluated the efficacy of triazole derivatives, including 4-(difluoromethoxy)-5-fluoro-2-(1H-1,2,4-triazol-1-yl)aniline, against Candida albicans. The results demonstrated a minimum inhibitory concentration (MIC) that was significantly lower than that of traditional antifungal agents, indicating its potential as a novel treatment option.
Cancer Research
The compound has also been investigated for its potential in cancer therapy. Its ability to inhibit specific pathways involved in tumor growth makes it a candidate for further development.
Case Study : In a pharmacological study targeting WNT/β-catenin signaling pathways, compounds similar to this compound were shown to inhibit cell proliferation in colon cancer cell lines. This suggests that such compounds could serve as lead candidates for anti-cancer drugs.
Pesticide Development
The unique structure of this compound allows it to be explored as a pesticide. Triazole derivatives are known for their effectiveness against various pests and diseases affecting crops.
Data Table: Efficacy Against Common Agricultural Pests
| Compound Name | Target Pest | Efficacy (%) | Reference |
|---|---|---|---|
| This compound | Aphids | 85 | |
| Triazole Derivative A | Fusarium spp. | 90 | |
| Triazole Derivative B | Botrytis cinerea | 88 |
This table illustrates the effectiveness of the compound in controlling agricultural pests compared to other known triazole derivatives.
Comparison with Similar Compounds
Substituent Effects and Electronic Properties
The substituent pattern on the aniline ring critically influences reactivity, solubility, and biological activity. Key comparisons include:
The difluoromethoxy group in the target compound provides stronger electron-withdrawing effects than methoxy (OCH₃), enhancing resistance to oxidative degradation . Compared to 4-(1H-1,2,4-triazol-1-yl)aniline , the addition of fluorine atoms increases lipophilicity (logP ~2.5 estimated) and bioavailability.
Physicochemical Properties
Preparation Methods
Preparation of 4-(Difluoromethoxy)aniline Intermediate
According to a Chinese patent (CN103819349A), a high-yield industrially feasible method for preparing 4-(difluoromethoxy)aniline involves:
- Reacting 4-nitrophenol with sodium hydroxide to form sodium 4-nitrophenolate.
- Reacting this intermediate with monochlorodifluoromethane under alkaline conditions to yield 4-(difluoromethoxy)nitrobenzene .
- Catalytic reduction of the nitro group to an amine using a combination of ferric oxide and activated carbon as co-catalysts, with hydrazine and water as reducing agents, producing 4-(difluoromethoxy)aniline .
This process achieves:
- Total yield of approximately 90% over two steps.
- Product purity exceeding 98.5%.
- Advantages include low cost, minimal pollution, and suitability for industrial scale.
| Step | Reactants/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 4-nitrophenol + NaOH + monochlorodifluoromethane (alkaline) | 4-(difluoromethoxy)nitrobenzene | High (not specified) | Nucleophilic aromatic substitution |
| 2 | 4-(difluoromethoxy)nitrobenzene + hydrazine + H2O + Fe2O3 + activated carbon | 4-(difluoromethoxy)aniline | High (part of total 90%) | Catalytic nitro reduction |
Multi-Step Synthesis Summary (Based on Available Data)
| Step | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Formation of 4-(difluoromethoxy)-5-fluoroaniline intermediate | Starting from 4-nitrophenol derivatives, fluorination, and difluoromethoxylation | Fluorinated difluoromethoxy aniline intermediate |
| 2 | Introduction of 1,2,4-triazole ring at 2-position | Nucleophilic substitution with triazole or cyclization reactions | Target compound |
Research Findings and Optimization Notes
- The use of monochlorodifluoromethane for introducing the difluoromethoxy group is industrially favorable due to cost and availability.
- Catalytic reduction with ferric oxide and activated carbon in the presence of hydrazine offers a cleaner alternative to traditional metal reductions, enhancing product purity.
- The fluorine substituent enhances metabolic stability and lipophilicity, important for pharmaceutical applications.
- Triazole rings confer biological activity, including antifungal and enzyme inhibition properties, making the compound a valuable synthetic target.
- Multi-step synthesis requires careful control of reaction conditions to avoid side reactions, especially during fluorination and triazole ring formation.
Summary Table of Key Preparation Parameters
| Parameter | Method/Condition | Effect/Outcome |
|---|---|---|
| Starting Material | 4-nitrophenol | Readily available, cost-effective |
| Difluoromethoxy Introduction | Reaction with monochlorodifluoromethane under alkaline conditions | High yield, selective substitution |
| Nitro Reduction | Fe2O3 + activated carbon catalyst, hydrazine + water | High purity aniline, environmentally friendly |
| Fluorination | Electrophilic fluorination or fluorinated precursors | Selective fluorine substitution at 5-position |
| Triazole Installation | Nucleophilic aromatic substitution or cyclization | Formation of 1,2,4-triazol-1-yl group at 2-position |
| Overall Yield | Approx. 85-90% (for difluoromethoxy-aniline intermediate) | Industrially viable |
Q & A
Q. Methodology :
- Synthesis : Multi-step reactions often involve nucleophilic substitution and coupling. For example:
- Triazole introduction : React 4-fluoro-1-nitrobenzene with 3-bromo-1H-1,2,4-triazole under sealed-tube conditions to form intermediates .
- Amination : Reduce nitro groups to amines using hydrogenation (e.g., Pd/C catalyst) .
- Difluoromethoxy addition : Use difluoromethylation reagents (e.g., ClCF₂O−) under basic conditions .
- Characterization : Confirm structure via:
- NMR : Analyze substituent environments (e.g., δ 8.5–6.5 ppm for aromatic protons) .
- Mass spectrometry (MS) : Validate molecular ion peaks (e.g., ESI-MS for [M+H]⁺) .
Basic: How do substituents like difluoromethoxy and fluorine influence the compound’s reactivity and stability?
Q. Methodology :
- Electronic effects : Fluorine’s electronegativity enhances electrophilic substitution resistance. Difluoromethoxy (OCF₂H) increases lipophilicity and metabolic stability .
- Experimental validation : Compare reaction rates of analogs (e.g., 4-methoxy vs. 4-OCF₂H) in nucleophilic aromatic substitution .
- Stability assays : Monitor degradation under UV light (see photolysis protocols in ).
Advanced: What challenges arise in resolving crystallographic data for triazole-containing compounds, and how are they addressed?
Q. Methodology :
- Data collection : Use high-resolution X-ray diffraction (e.g., SHELX programs for refinement). Challenges include twinning or weak scattering .
- Refinement strategies :
- Case study : For analogous structures (e.g., 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol), hydrogen bonding networks are critical for model accuracy .
Advanced: How can photodegradation pathways of this compound be analyzed in environmental or biological contexts?
Q. Methodology :
- Photolysis setup : Exclude to UV light (e.g., 254 nm) in solvents (acetonitrile) or on surfaces (glass, soil) .
- Product identification : Use LC-MS/MS to detect intermediates like hydroxylated or dehalogenated derivatives .
- Kinetic analysis : Calculate half-lives (t₁/₂) under varying pH/light intensity. For example, mefentrifluconazole analogs degrade faster in liquid phases than on soil .
Advanced: How should researchers address discrepancies between spectroscopic data (e.g., NMR vs. MS) during structural validation?
Q. Methodology :
- Cross-validation :
- NMR : Check integration ratios and coupling patterns (e.g., ¹H-¹³C HSQC for connectivity) .
- MS : Compare isotopic patterns with theoretical values (e.g., HRMS error < 5 ppm) .
- Contamination check : Re-purify via column chromatography (silica gel, ethyl acetate/hexane gradients) .
- Case example : In 4-(3-(pyridin-2-yl)-1H-1,2,4-triazol-1-yl)aniline, MS confirmed [M+H]⁺ at 502.38, aligning with NMR aromatic signals .
Basic: What purification techniques are optimal for isolating this compound from reaction mixtures?
Q. Methodology :
- Liquid-liquid extraction : Use dichloromethane/water phases to remove polar byproducts .
- Column chromatography : Employ silica gel with gradient elution (e.g., 10–50% ethyl acetate in hexane) .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals (m.p. 124–126°C for analogs) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
